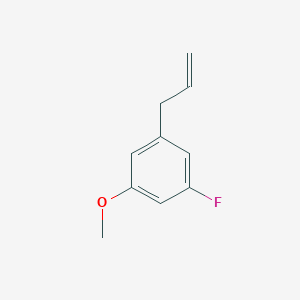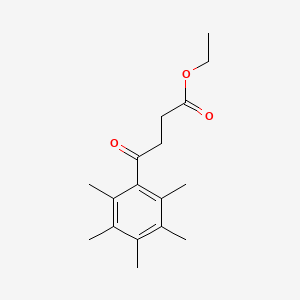![molecular formula C11H11F3 B3314812 2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene CAS No. 951889-48-8](/img/structure/B3314812.png)
2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene
Vue d'ensemble
Description
2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene is a complex organic compound. It’s difficult to find a direct description of this specific compound, but it seems to be related to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of 2-methyl-3-trifluoromethyl phenylamine involves a series of reactions including aminolysis, methylation, catalytic hydrogenation, and hydrolysis .Molecular Structure Analysis
The molecular structure analysis of similar compounds reveals that they often have complex structures. For example, the crystal structure of 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide is monoclinic and has a space group of P21/c .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and often involve multiple steps. For instance, the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds was carried out via a Vilsmeier–Haack formylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 3-(Trifluoromethyl)phenol has a density of 1.333 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Polymerization
One of the primary applications of this compound involves its use in the synthesis of polymers and copolymers. For instance, novel silyl-bridged C2-symmetric 2-methyl-4-aryl-7-methoxy-substituted bis-indenyl-based titanocene complexes with varied steric demand were synthesized and examined in the coordination polymerization of propene, demonstrating the compound's role in creating stereodefect- and regiodefect-free isotactic polypropylene (Machat, Rieger, & Jandl, 2017). Similarly, another study on nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands highlighted the compound's utility in propene/CO copolymerization experiments, which are essential for developing flexible polymer materials of ultrahigh molecular weight (Meier, Hollmann, Thewalt, Klinga, Leskelä, & Rieger, 2003).
Organic Synthesis and Chemical Reactions
The compound also finds application in organic synthesis and chemical reactions. For example, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various compounds containing an active methyl or methylene group were studied, showcasing its versatility in organic synthesis (Gajdoš, Miklovič, & Krutošíková, 2006). Another study focused on the synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene via Grignard reaction and oxidation, further indicating the compound's role in producing intermediate products for further chemical synthesis (Lin-lin, 2009).
Catalysis
Additionally, the compound's derivatives have been explored for their catalytic properties. For instance, hafnocene complexes derived from a similar structural motif have been studied for their isoselective polymerization of propene, which is crucial for producing high-quality polypropylene with specific properties (Machat, Lanzinger, Pöthig, & Rieger, 2017).
Advanced Materials Development
The structural features of 2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene and its derivatives have also been utilized in the development of advanced materials. Research into novel arylenes ether polymers incorporating trifluoromethyl groups has shown that these materials have high glass-transition temperatures and outstanding thermal stability, making them suitable for use in high-performance applications (Huang, Liaw, Chang, Han, & Huang, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylprop-2-enyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-8(2)6-9-4-3-5-10(7-9)11(12,13)14/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGUUSUZCSTBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213183 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene | |
CAS RN |
951889-48-8 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)

![2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314820.png)
![2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314825.png)
